methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a molecular formula of C25H20ClN5O3S This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves multiple steps
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine and a suitable precursor, such as an alkyne or azide.
Introduction of Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using chlorobenzene and benzene derivatives.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: This compound has a methoxy group instead of a chlorophenyl group.
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: This compound has a similar structure but different substituents on the triazole ring.
Uniqueness
Methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H20ClN5O3S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H20ClN5O3S/c1-34-24(33)19-9-7-17(8-10-19)15-27-28-22(32)16-35-25-30-29-23(18-5-3-2-4-6-18)31(25)21-13-11-20(26)12-14-21/h2-15H,16H2,1H3,(H,28,32)/b27-15+ |
InChI Key |
JHJIEZMKEJZOHG-JFLMPSFJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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